molecular formula C12H16N2O B5372379 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea

1-Cyclopropyl-3-(3,4-dimethylphenyl)urea

Cat. No.: B5372379
M. Wt: 204.27 g/mol
InChI Key: OYSLELBIYRKEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(3,4-dimethylphenyl)urea is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of unsymmetrical urea derivatives, which are essential structural motifs found in a wide array of biologically significant compounds, including enzyme inhibitors and selective receptor modulators . The molecular structure incorporates a cyclopropyl group, a feature commonly used in drug design to impart conformational constraint and alter metabolic stability . Compounds with structurally similar frameworks, featuring both a cyclopropyl group and a urea linker, have been investigated for potential biological activity . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, as well as for exploring structure-activity relationships (SAR) . Its applications are primarily in the early stages of preclinical research, including target identification and hit-to-lead optimization campaigns. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-cyclopropyl-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-3-4-11(7-9(8)2)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLELBIYRKEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea typically involves the reaction of cyclopropylamine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropylamine+3,4-Dimethylphenyl isocyanateThis compound\text{Cyclopropylamine} + \text{3,4-Dimethylphenyl isocyanate} \rightarrow \text{this compound} Cyclopropylamine+3,4-Dimethylphenyl isocyanate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and purification techniques to obtain high-purity products .

Chemical Reactions Analysis

1-Cyclopropyl-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. These reactions may reduce the urea moiety to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-3-(3,4-dimethylphenyl)urea is investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions. Ongoing research aims to elucidate its mechanism of action against various cancer types.
  • Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in developing new antibiotics or antifungal agents.

Agricultural Applications

The compound has been explored for use in herbicides due to its ability to selectively target certain weed species while minimizing damage to crops. Studies have demonstrated its effectiveness against resistant weed varieties, making it a candidate for inclusion in herbicidal formulations .

Compound Target Weeds Efficacy
This compoundVarious monocotyledonous and dicotyledonous weedsHigh selectivity and activity compared to control compounds

Material Science

In material science, this compound serves as a building block for synthesizing more complex organic materials. Its unique structural features enable the development of novel polymers and specialty chemicals that can be utilized in various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study published in the Journal of the American Chemical Society highlighted its role as a redox-active directing group in asymmetric synthesis processes, demonstrating its utility in creating complex molecular architectures .
  • Research findings indicate that compounds similar to this compound exhibit varied biological activities based on structural modifications. This underscores the importance of structure-activity relationships (SAR) in drug development .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea with three analogs from the literature, focusing on structural features, synthesis, spectral data, and inferred biological implications.

Structural Features
Compound Name Substituents on Urea Scaffold Molecular Formula Molecular Weight (g/mol)
This compound Cyclopropyl, 3,4-dimethylphenyl C₁₃H₁₈N₂O ~218.3 (calculated)
Z2171315755 () Cyclopropyl, 3,4-dimethylbenzyl; pyrimidine with dimethylamino C₁₉H₂₆N₅O 340.3 (observed)
Compound 8n () 4-(Chloromethyl)thiazol-2-ylphenyl, 3,4-dimethylphenyl C₁₈H₁₇ClN₃OS 372.2 (observed)
Compound 8o () 4-(Chloromethyl)thiazol-2-ylphenyl, 3-chloro-4-(trifluoromethyl)phenyl C₁₉H₁₃Cl₂F₃N₃OS 446.0 (observed)

Key Observations :

  • Substituents like chloromethyl-thiazole (8n, 8o) or pyrimidine (Z2171315755) introduce polar or electron-withdrawing groups, which may enhance binding affinity in biological targets compared to the dimethylphenyl group in the target compound .
Spectral Data Comparison
Compound ESI-MS ([M+H]⁺) IR (Carbonyl Stretch, cm⁻¹) Notable Functional Groups
Z2171315755 340.3 1684 Urea, pyrimidine, dimethylamino
8n 372.2 Not reported Urea, thiazole, chloromethyl
8o 446.0 Not reported Urea, thiazole, Cl, CF₃
Target Compound Not available ~1680 (estimated) Urea, cyclopropyl, dimethylphenyl
  • The carbonyl stretch (~1680–1684 cm⁻¹) is consistent across urea derivatives.
  • ESI-MS values reflect molecular weight differences due to substituents (e.g., CF₃ in 8o increases mass by ~74 Da vs. 8n) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.